1-Iodo-2,3-dimethoxybenzene-d6 is an organic compound classified as a halogenated aromatic hydrocarbon. It has the molecular formula and is a deuterated variant of 1-iodo-2,3-dimethoxybenzene, where hydrogen atoms are replaced with deuterium isotopes. This compound is primarily used in scientific research, particularly in studies involving chemical reactions and mechanisms due to its unique isotopic labeling.
The compound can be sourced from various chemical suppliers and is often utilized in academic and industrial research settings. Its applications span across organic synthesis and the study of reaction mechanisms.
1-Iodo-2,3-dimethoxybenzene-d6 is classified under:
The synthesis of 1-iodo-2,3-dimethoxybenzene-d6 typically involves multiple steps, including electrophilic aromatic substitution. One common method is the iodination of 1,2-dimethoxybenzene using iodine in the presence of an oxidizing agent.
The molecular structure of 1-iodo-2,3-dimethoxybenzene-d6 features:
COc1cc(I)c(CO)c1
InChI=1S/C8H9IO2/c1-10-6-4-5(9)7(11-2)8(6)3/h4-5H,1-3H3
1-Iodo-2,3-dimethoxybenzene-d6 can participate in several types of chemical reactions:
The mechanism of action for 1-iodo-2,3-dimethoxybenzene-d6 primarily involves:
The specific pathways and products formed depend on the nature of the electrophile used in reactions involving this compound.
1-Iodo-2,3-dimethoxybenzene-d6 is widely used in various scientific applications:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8